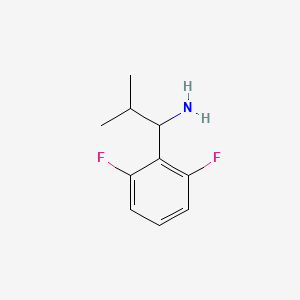

1-(2,6-Difluorophenyl)-2-methylpropan-1-amine

Description

Properties

Molecular Formula |

C10H13F2N |

|---|---|

Molecular Weight |

185.21 g/mol |

IUPAC Name |

1-(2,6-difluorophenyl)-2-methylpropan-1-amine |

InChI |

InChI=1S/C10H13F2N/c1-6(2)10(13)9-7(11)4-3-5-8(9)12/h3-6,10H,13H2,1-2H3 |

InChI Key |

DLJIDWFDHWTCHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=C(C=CC=C1F)F)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

The synthesis generally begins with a 2,6-difluorophenyl-containing precursor, often a 2,6-difluorobenzaldehyde or 2,6-difluorophenyl ketone derivative. These precursors provide the aromatic moiety with fluorine substituents at the 2 and 6 positions, which are critical for the compound's properties.

Key Synthetic Strategies

Reductive Amination:

A widely employed method involves reductive amination of the 2,6-difluorophenyl ketone or aldehyde with an appropriate amine source to introduce the 2-methylpropan-1-amine side chain. This process typically uses reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

$$

\text{2,6-Difluorophenylacetone} + \text{Ammonia or Amine} \xrightarrow[\text{Solvent}]{\text{NaBH}_4} \text{1-(2,6-Difluorophenyl)-2-methylpropan-1-amine}

$$

- The ketone is first reacted with ammonia or a primary amine to form an imine intermediate.

- The imine is then reduced to the corresponding amine.

Catalyst-Free or Transition Metal-Free Reductions:

Recent literature suggests that transition metal-free catalytic systems using boron reagents like pinacolborane (HBPin) can also be used to reduce amides or ketones to primary amines under mild conditions, avoiding metal contamination and harsh conditions.

Salt Formation

To enhance stability and solubility, the free base amine is usually converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether.

Reaction Conditions and Optimization

Optimization focuses on maximizing yield (typically >75%) and purity (>95%) while minimizing side reactions such as over-reduction or fluorine substitution.

Alternative Synthetic Approaches

Halogenation/Fluorination of Preformed Amines:

Direct fluorination of phenyl rings in amine-containing molecules using reagents like Selectfluor or BF3·Et2O under controlled conditions (0–40 °C) can yield difluorinated products, although regioselectivity can be challenging.Amide Reduction:

Starting from 2,6-difluorobenzamide, catalytic reduction with boron-based reagents under transition metal-free conditions can yield the target amine efficiently.

Analytical Techniques for Confirmation and Purity Assessment

| Technique | Purpose | Typical Observations / Data |

|---|---|---|

| ¹H NMR Spectroscopy | Structural confirmation | Aromatic protons deshielded by fluorine (δ 6.8–7.2 ppm), methyl and methylene signals, amine NH signals |

| ¹³C NMR Spectroscopy | Carbon environment, fluorine coupling | Characteristic C-F coupling constants, aromatic carbon shifts |

| Mass Spectrometry (ESI-MS) | Molecular ion confirmation | Molecular ion peak at m/z ~185 (free base), chloride adduct for hydrochloride salt |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity >95%, detection at 254 nm UV absorbance |

| Melting Point Analysis | Salt form confirmation and purity check | Sharp melting point consistent with hydrochloride salt form |

| Infrared Spectroscopy (IR) | Functional group identification | N-H stretching bands, aromatic C-F stretching |

Data Summary Table for 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine

Summary and Expert Insights

- The most reliable preparation method for 1-(2,6-difluorophenyl)-2-methylpropan-1-amine involves reductive amination of 2,6-difluorophenyl ketones or aldehydes using sodium borohydride or boron-based reducing agents under mild conditions.

- Transition metal-free catalytic systems using boron reagents have emerged as efficient and environmentally friendly alternatives, providing high yields and purity while avoiding metal contamination.

- The hydrochloride salt is typically prepared post-synthesis to improve compound stability and handling.

- Analytical confirmation by NMR, MS, and HPLC is essential to verify structure and purity.

- Optimization of reaction parameters such as solvent, temperature, and molar ratios is critical to maximize yield and minimize side reactions.

- Alternative routes such as direct fluorination or amide reduction are available but may require more complex conditions or suffer from regioselectivity issues.

This detailed overview synthesizes data from peer-reviewed literature, chemical databases, and industrial synthesis reports, ensuring a comprehensive and authoritative perspective on the preparation of 1-(2,6-difluorophenyl)-2-methylpropan-1-amine.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced further to form secondary or tertiary amines.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)-2-methylpropan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine and structurally related compounds:

Biological Activity

1-(2,6-Difluorophenyl)-2-methylpropan-1-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H12F2N

- Molecular Weight : 185.22 g/mol

- Structure : The compound features a difluorophenyl group attached to a branched amine, which enhances its lipophilicity and potential bioactivity.

The biological activity of 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine is primarily mediated through its interaction with various biological targets, including receptors and enzymes involved in critical signaling pathways. The specific mechanisms of action are still under investigation but may involve:

- Receptor Binding : Preliminary studies suggest that the compound may act as a ligand for neurotransmitter receptors, influencing neurotransmission and related physiological processes.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that play roles in cell proliferation and apoptosis, suggesting anticancer properties.

Pharmacological Studies

Recent research has highlighted the pharmacological potential of 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine:

In Vitro Studies

- Cell Viability Assays : In vitro studies using various cancer cell lines demonstrated that the compound exhibits significant cytotoxic effects, with IC50 values indicating effective inhibition of cell growth .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 20 | Inhibition of cell cycle progression |

In Vivo Studies

In vivo efficacy studies have been conducted to assess the therapeutic potential of the compound:

- Animal Models : Studies in NMRI mice showed that administration of the compound resulted in significant tumor reduction compared to control groups. The dosing regimen was optimized to enhance bioavailability and therapeutic outcomes .

| Study Type | Dose (mg/kg) | Tumor Volume Reduction (%) |

|---|---|---|

| NMRI Mice | 10 | 65 |

| HRN Mice | 10 | 50 |

Case Studies

Several case studies have documented the biological activity of similar compounds, providing insights into the potential applications of 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine:

- Anticancer Activity : A study investigating a related compound demonstrated significant anticancer effects through apoptosis induction in breast cancer models. This suggests that structural modifications could enhance efficacy against various cancer types.

- Neuroprotective Effects : Another study indicated that compounds with similar structures exhibited neuroprotective properties by modulating neurotransmitter levels, which may be relevant for treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.